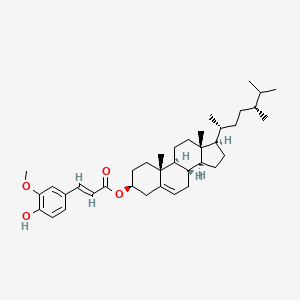
Campesteryl ferulate
Vue d'ensemble
Description
Campesteryl ferulate is a steryl ferulate, a type of compound found in rice bran oil. It is one of the major components of gamma-oryzanol, a mixture of ferulic acid esters of triterpene alcohols and sterols. This compound has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and cholesterol-lowering properties .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the behavior of steryl ferulates in different chemical reactions.
Biology: Investigated for its antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Studied for its potential to lower cholesterol levels, reduce inflammation, and protect against certain diseases such as diabetes and atherosclerosis.
Industry: Used in the formulation of nutraceuticals and functional foods due to its health-promoting properties
Mécanisme D'action
Campesteryl ferulate has been associated with various biological activities. It has been found to have better biological activities than phytosterol and ferulic acid due to its structure of both phytosterol and ferulic acid . It has been suggested that this compound activates the Nrf2 nuclear translocation, triggering the gene expression of downstream cytoprotective proteins .
Safety and Hazards
Campesteryl ferulate is not classified as a hazardous substance according to GHS . It is advised to be used only for scientific research and development and not for use in humans or animals . In case of exposure, appropriate first aid measures such as washing the affected area with soap and water, rinsing eyes with plenty of water, and seeking medical attention are recommended .
Analyse Biochimique
Biochemical Properties
Campesteryl ferulate plays a significant role in biochemical reactions, particularly in lipid metabolism and antioxidant activity . It interacts with enzymes such as lipases and esterases, which facilitate its hydrolysis and subsequent absorption in the body. Additionally, this compound has been shown to interact with proteins involved in inflammatory pathways, potentially modulating their activity and reducing inflammation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to enhance antioxidant defenses in cells, thereby protecting them from oxidative stress. Furthermore, this compound can modulate the expression of genes involved in lipid metabolism, leading to improved lipid profiles and reduced risk of cardiovascular diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on cell membranes, initiating signaling cascades that result in the activation or inhibition of various enzymes . For instance, this compound can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. Additionally, it can activate antioxidant enzymes, enhancing the cell’s ability to neutralize reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable, with minimal degradation over time . Long-term studies have shown that this compound can maintain its beneficial effects on cellular function, including sustained antioxidant activity and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve lipid profiles and reduce inflammation without any adverse effects . At higher doses, some toxic effects have been observed, including liver damage and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and antioxidant defense . It interacts with enzymes such as lipases and esterases, which facilitate its breakdown and absorption. Additionally, this compound can influence metabolic flux, leading to changes in metabolite levels and improved metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target tissues, where it can exert its beneficial effects. The transport and distribution of this compound are crucial for its bioavailability and efficacy .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane, cytoplasm, and mitochondria . Its activity and function can be influenced by its localization, with different effects observed in different compartments. For instance, in the mitochondria, this compound can enhance mitochondrial function and reduce oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Campesteryl ferulate can be synthesized through the esterification of campesterol with ferulic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, this compound is often extracted from rice bran oil, where it naturally occurs as part of the gamma-oryzanol complex. High-speed countercurrent chromatography, combined with ionic liquids, has been used to efficiently isolate and purify this compound from rice bran oil .
Analyse Des Réactions Chimiques
Types of Reactions
Campesteryl ferulate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Campesteryl ferulate is often compared with other steryl ferulates found in gamma-oryzanol, such as:
- Cycloartenyl ferulate
- 24-Methylene cycloartanyl ferulate
- Sitosteryl ferulate
While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique in its specific molecular structure, which may contribute to its distinct biological activities .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-12,16-17,22,24-26,29-33,39H,8-9,13-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,29+,30+,31-,32+,33+,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWTAJTJOYCTB-NMYXBGBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20972-07-0 | |
| Record name | Campesteryl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAMPESTERYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BZA1H952Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


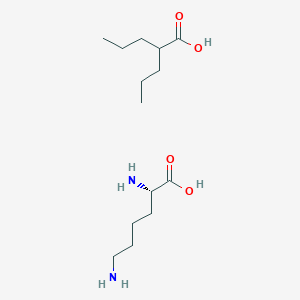
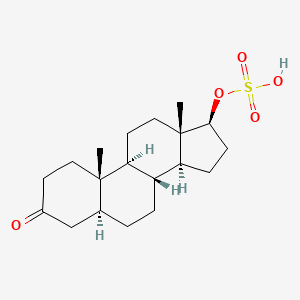


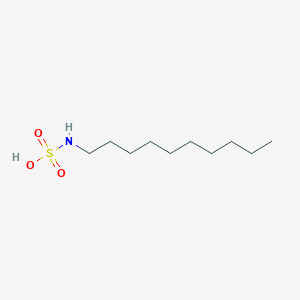
![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)

![ethyl 2-[[1-cyclohexyl-2-[2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate](/img/structure/B1258588.png)


![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
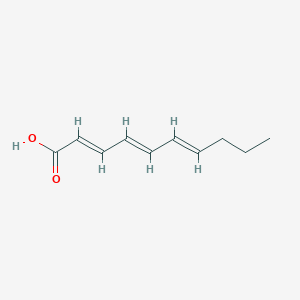

![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)
